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Compound of Interest

Compound Name: Acetic acid-d4

Cat. No.: B032913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)

spectrum of acetic acid-d4 (CD₃CO₂D), a deuterated solvent widely used in NMR

spectroscopy. This document details the characteristic chemical shifts, coupling constants, and

multiplicities observed in ¹H, ¹³C, and ²H NMR spectra. Furthermore, it outlines standardized

experimental protocols for acquiring high-quality NMR data and includes visualizations to

elucidate the fundamental principles and structural relationships.

Data Presentation
The quantitative NMR data for acetic acid-d4 is summarized in the tables below for easy

reference and comparison. These values are compiled from various spectroscopic databases

and literature sources.[1][2][3][4]

Table 1: ¹H NMR Spectral Data for Acetic Acid-d4
The proton NMR spectrum of acetic acid-d4 is characterized by residual proton signals from

the methyl and carboxylic acid groups due to incomplete deuteration.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.53 - 11.65 Singlet (broad) - Residual CO₂H

~2.03 - 2.04 Quintet (1:2:3:2:1) J(H,D) ≈ 2.2 Residual CHD₂

Note: The chemical shift of the acidic proton is highly dependent on concentration,

temperature, and the presence of water.[2]

Table 2: ¹³C NMR Spectral Data for Acetic Acid-d4
The carbon-13 NMR spectrum shows two distinct signals corresponding to the carbonyl and

methyl carbons. The coupling to deuterium is a key feature.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~178.4 - 179.0 Singlet (broad) - CO₂D

~20.0 Septet (1:3:6:7:6:3:1) J(C,D) ≈ 20 CD₃

Note: The multiplicity arises from the coupling of the carbon atom to the three deuterium atoms

(spin I=1).[1][2][5]

Table 3: ²H (Deuterium) NMR Spectral Data for Acetic
Acid-d4
Deuterium NMR provides direct observation of the deuterium nuclei.

Chemical Shift (δ) ppm Multiplicity Assignment

~11.5 Broad CO₂D

~2.0 Broad CD₃

Note: Deuterium spectra are often broad due to the quadrupolar nature of the deuterium

nucleus.
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Experimental Protocols
Acquiring high-quality NMR spectra of acetic acid-d4, whether as a solvent or an analyte,

requires careful sample preparation and instrument setup.

Sample Preparation
Solvent Purity: Use high-purity acetic acid-d4 (≥99.5 atom % D) to minimize residual proton

signals.[6]

Sample Handling: Handle the solvent in a dry environment, under an inert atmosphere (e.g.,

nitrogen or argon) if possible, to prevent moisture contamination which can affect the acidic

proton signal.[7]

Analyte Concentration: For use as a solvent, dissolve 5-25 mg of the analyte for ¹H NMR and

50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of acetic acid-d4.

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is

adequate for the spectrometer, typically around 4-5 cm.[6]

NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse sequence.

Temperature: 298 K (25 °C).[3]

Number of Scans: 16 to 64, depending on the concentration of residual protons.[8]

Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative

measurements.

Acquisition Time (at): 2-4 seconds.[8]

Spectral Width (sw): 12-16 ppm.
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Referencing: The residual CHD₂ signal can be referenced to ~2.04 ppm.

¹³C NMR Spectroscopy:

Pulse Sequence: Standard single-pulse with proton decoupling.

Temperature: 298 K (25 °C).[3][4]

Number of Scans: 512 or more, as ¹³C is less sensitive.[3][4]

Relaxation Delay (d1): 2 seconds.

Acquisition Time (at): 1-2 seconds.[3][4]

Spectral Width (sw): 200-250 ppm.

Referencing: The CD₃ signal can be referenced to ~20.0 ppm.[2][5]

²H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse sequence without proton decoupling.

Temperature: 303 K.[9]

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 200).[9]

Relaxation Delay (d1): 1 second.

Acquisition Time (at): ~5.5 seconds.[9]

Spectral Width (sw): ~20 ppm.[9]

Mandatory Visualization
The following diagrams illustrate the principles of NMR and the specific couplings observed in

the spectrum of acetic acid-d4.
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Acetic Acid-d4 (CD₃CO₂D) Molecule Observed NMR Signals

¹³C (Carbonyl) δ ~178 ppm¹³C NMR

¹³C (Methyl) δ ~20 ppm¹³C NMR

¹H (Residual) δ ~2.04 ppm¹H NMR

²H (Acidic) Deuterium Signals²H NMR

²H (Methyl)

²H NMR
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Caption: Origin of NMR signals from different nuclei in Acetic Acid-d4.
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Caption: Spin-spin coupling patterns in the ¹H and ¹³C NMR of Acetic Acid-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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